molecular formula C23H22N2O3S B303970 N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303970
M. Wt: 406.5 g/mol
InChI Key: LGRZUJPVJNNHHX-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical studies for the treatment of cancer. In

Mechanism of Action

N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Under hypoxic conditions, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is converted into its active form, which generates a cytotoxic alkylating agent that selectively targets hypoxic tumor cells. The cytotoxic agent causes DNA damage and cell death, leading to decreased tumor growth.
Biochemical and Physiological Effects
N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a favorable toxicity profile in preclinical studies. In addition, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the immune response to tumors, leading to increased tumor cell death.

Advantages and Limitations for Lab Experiments

N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is easy to synthesize and has a favorable toxicity profile. In addition, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide can be used in combination with traditional chemotherapy and radiation therapy to enhance their efficacy. However, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has some limitations for use in lab experiments. It is not effective against all types of cancer and may have limited efficacy in certain tumor types.

Future Directions

For the study of N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide include the development of new hypoxia-activated prodrugs, the identification of biomarkers, and the combination with immunotherapy.

Synthesis Methods

N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophenecarboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with 4-methoxyaniline and triethylamine to form the intermediate product, which is then reacted with vinyl magnesium bromide to form N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In these studies, N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to selectively target hypoxic regions of tumors, leading to increased tumor cell death and decreased tumor growth. N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of traditional chemotherapy and radiation therapy.

properties

Product Name

N-[1-[(4-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(Z)-3-(4-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3S/c1-15-6-7-17(13-16(15)2)22(26)25-21(14-20-5-4-12-29-20)23(27)24-18-8-10-19(28-3)11-9-18/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-

InChI Key

LGRZUJPVJNNHHX-STZFKDTASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.